Elacridar-d4 is a deuterated form of Elacridar, a potent inhibitor of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). These proteins are efflux transporters expressed in several tissues, including the intestine, liver, kidneys, and blood-brain barrier. Elacridar-d4 is used as an internal standard in mass spectrometry-based bioanalytical methods for the quantification of Elacridar in biological samples. [, , ]
Optimizing Drug Delivery to the Brain: Elacridar-d4 holds promise for enhancing the delivery of therapeutic agents to the brain for treating central nervous system disorders. By inhibiting P-gp and BCRP at the blood-brain barrier, Elacridar-d4 could potentially increase the brain penetration of drugs that are substrates of these transporters, leading to improved therapeutic outcomes. []
Developing Novel Therapeutic Strategies for Multidrug-Resistant Cancers: Elacridar-d4's ability to reverse multidrug resistance by inhibiting P-gp and BCRP makes it a promising candidate for developing new therapeutic approaches for drug-resistant cancers. Further research is warranted to explore its potential in combination with existing anticancer drugs to overcome drug resistance and improve treatment efficacy. [, ]
Elacridar-d4, also known by its chemical designation as N-(4-(1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-3-yl)phenyl)-N-(2-(4-(trifluoromethyl)phenyl)-1H-pyrazol-3-yl)acetamide, is a deuterated derivative of Elacridar, a potent inhibitor of the P-glycoprotein transporter. This compound is primarily utilized in pharmacological research to study drug absorption and efflux mechanisms, particularly in the context of enhancing the bioavailability of therapeutic agents that are substrates of the P-glycoprotein transporter.
Elacridar-d4 is synthesized through chemical processes that involve deuteration, which replaces hydrogen atoms with deuterium to improve the stability and tracking of the compound in biological systems. The synthesis methods have been documented in various scientific publications and patents, indicating its relevance in both academic and pharmaceutical research settings.
Elacridar-d4 falls under the category of pharmaceutical compounds and specifically functions as a P-glycoprotein inhibitor. It is classified within the broader family of ATP-binding cassette transporters, which play critical roles in drug transport across cellular membranes.
The synthesis of Elacridar-d4 typically involves multiple steps, including:
The synthesis often employs techniques such as high-performance liquid chromatography (HPLC) for purification and characterization. Various HPLC methods have been documented for quantifying Elacridar-d4, ensuring that the final product meets purity standards necessary for biological applications .
Elacridar-d4 has a complex molecular structure characterized by two pyrazole rings linked to an acetamide group. The presence of trifluoromethyl groups contributes to its lipophilicity and affects its interaction with biological membranes.
The structural formula can be represented as follows:
Elacridar-d4 primarily participates in reactions that involve interactions with P-glycoprotein transporters. It acts as an inhibitor, preventing the efflux of various substrates across cell membranes. This mechanism enhances the intracellular concentration of drugs that are typically substrates for these transporters.
In vitro assays have been developed to quantify the effectiveness of Elacridar-d4 in inhibiting P-glycoprotein-mediated transport. These assays often utilize radiolabeled substrates to measure uptake and efflux rates in cellular models .
Elacridar-d4 functions by binding to the P-glycoprotein transporter, thereby blocking its ability to transport substrates out of cells. This inhibition results in increased retention of chemotherapeutic agents within cancer cells, enhancing their efficacy.
Studies have shown that Elacridar-d4 significantly increases the bioavailability of various drugs by reducing their efflux from cells. Quantitative assessments indicate that it can modulate drug absorption profiles effectively .
Relevant analyses often include spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) for characterization purposes.
Elacridar-d4 is primarily used in pharmacological research to:
Its role as a P-glycoprotein inhibitor makes it invaluable in developing new therapeutic strategies aimed at overcoming drug resistance in various diseases.
Elacridar-d4, systematically designated as N-(4-[2-(1,2,3,4-Tetrahydro-6,7-dimethoxy-2-isoquinolinyl)ethyl]phenyl)-9,10-dihydro-5-methoxy-9-oxo-4-acridinecarboxamide-d4, possesses the identical core chemical structure to its protiated counterpart, Elacridar (C~34~H~33~N~3~O~5~; MW 563.64 g/mol). The deuterium atoms are typically incorporated at four positions within the tetrahydroisoquinoline ethylphenyl moiety, specifically on the methylene groups adjacent to the nitrogen atom (often the benzylic positions of the ethyl linker and/or the methylene groups of the tetrahydroisoquinoline ring). This strategic placement ensures minimal risk of metabolic loss or exchange (deuterium scrambling) compared to labeling on labile protons (e.g., -OH, -NH~2~), thereby maintaining the mass difference throughout sample processing and analysis. The molecular weight of Elacridar-d4 is thus approximately 567.67 g/mol (C~34~H~29~D~4~N~3~O~5~), resulting in a +4 Da shift detectable by mass spectrometry [6] [8] [10].
Table 1: Key Physicochemical Properties of Elacridar and Elacridar-d4
Property | Elacridar (C~34~H~33~N~3~O~5~) | Elacridar-d4 (C~34~H~29~D~4~N~3~O~5~) |
---|---|---|
Molecular Weight | 563.64 g/mol | ~567.67 g/mol |
Chemical Formula | C~34~H~33~N~3~O~5~ | C~34~H~29~D~4~N~3~O~5~ |
Deuterium Positions | - | Tetrahydroisoquinoline ethylphenyl moiety |
Key Functional Groups | Acridone, Tetrahydroisoquinoline, Amide | Identical to Elacridar |
Chromatographic Behavior | Reversed-phase HPLC retention time t~R~ | t~R~ (Elacridar-d4) ≈ t~R~ (Elacridar) |
Ionization (ESI+) | [M+H]+ m/z 564.24 | [M+H]+ m/z 568.27 |
The synthesis of Elacridar-d4 involves either total synthesis using deuterated building blocks or late-stage hydrogen-deuterium exchange under controlled conditions using deuterated reagents (e.g., D~2~O, D~3~O+ catalysts). Critical quality control requires rigorous assessment using techniques like high-resolution mass spectrometry (HRMS) to confirm the molecular formula and exact mass, and nuclear magnetic resonance (NMR) spectroscopy (particularly ^2^H-NMR and ^1^H-NMR) to verify the location and degree of deuteration (>98% isotopic purity is typically required for bioanalytical applications). This ensures that the isotopic label is stable and does not undergo significant back-exchange during analytical procedures [6] [10].
The primary and most critical application of Elacridar-d4 is serving as an internal standard (IS) in the quantitative bioanalysis of elacridar using LC-MS/MS. Its chemical near-identity to unlabeled elacridar ensures it co-elutes chromatographically, experiences virtually identical matrix effects (ion suppression/enhancement from co-extracted biological components), and undergoes similar extraction efficiency during sample preparation. The distinct mass difference (+4 Da) allows for unambiguous detection and quantification using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) without interference from the analyte signal. This co-analysis enables highly precise correction for variations occurring at every stage of the analytical workflow [6] [10].
Methodology and Impact: In a typical validated method, a known amount of Elacridar-d4 is spiked into biological samples (plasma, brain homogenate, microsomal incubations) prior to sample extraction. This ensures it corrects for losses during processing steps like liquid-liquid extraction (LLE, often using tert-butyl methyl ether) or solid-phase extraction (SPE). Following chromatographic separation (commonly using reversed-phase C18 columns with methanol/water/formic acid gradients), the mass spectrometer monitors specific transitions for both compounds. For example:
Table 2: Impact of Elacridar-d4 on LC-MS/MS Method Performance for Elacridar Quantification
Performance Parameter | Without Suitable IS / Structural IS | With Elacridar-d4 | Benefit |
---|---|---|---|
Accuracy (%) | May vary significantly (e.g., 80-120%) | Consistently 85-115% (often 95-105%) | High reliability of concentration data |
Precision (% RSD) | Often >15%, especially at LLOQ | Typically <15% (often <10%) across range | Reduced variability between replicates/runs |
Recovery Correction | Inaccurate or not performed | Accurate correction for extraction losses | True measure of absolute recovery |
Matrix Effect Correction | Challenging, often incomplete | Highly effective compensation | Eliminates bias from ion suppression/enhancement |
Robustness to Variations | Sensitive to extraction/LC/MS changes | Highly robust | Ensures method reliability over time/in different labs |
Lower Limit of Quantification (LLOQ) | Higher (e.g., 5-10 ng/mL) | Lower (e.g., 1 ng/mL) achievable | Enables PK studies at lower doses |
The necessity for Elacridar-d4 is underscored by elacridar's challenging physicochemical properties. Its high lipophilicity leads to significant non-specific binding to labware and biological matrices, while its low solubility complicates extraction. Furthermore, elacridar is often quantified alongside other drugs in cassette-dosing pharmacokinetic (PK) studies investigating BBB penetration. Elacridar-d4 ensures that even in complex multi-analyte methods, quantification of elacridar remains accurate and precise. Its use was crucial in developing and validating the highly sensitive LC-MS/MS method capable of simultaneously quantifying elacridar, tariquidar, and various substrate drugs (e.g., docetaxel, erlotinib, loperamide, vemurafenib) in plasma and brain homogenate, achieving LLOQs in the low nanomolar range (1-5 ng/mL) [6] [9] [10].
Elacridar-d4 plays an indispensable role in generating high-fidelity pharmacokinetic (PK) data essential for understanding and optimizing the use of elacridar as a pharmacokinetic enhancer, particularly for brain delivery. Accurate quantification of elacridar plasma and brain tissue concentrations over time, enabled by Elacridar-d4, is fundamental for determining key PK parameters such as maximum concentration (C~max~), area under the curve (AUC), half-life (t~1/2~), clearance (CL), volume of distribution (V~d~), and brain-to-plasma ratio (K~p~ or K~p, brain~). This precision is paramount because the efficacy of elacridar as a transporter inhibitor is critically dependent on achieving and maintaining sufficient plasma concentrations. For instance, studies using Elacridar-d4 have precisely defined the plasma concentration threshold for effective ABCB1 inhibition at the BBB. Complete inhibition of ABCB1 in mice requires sustained plasma elacridar concentrations exceeding ~1200 nM (~670 ng/mL). Achieving ABCG2 inhibition is more challenging; elacridar effectively inhibits the efflux of weak ABCG2 substrates at these concentrations but may be insufficient for strong substrates. Tariquidar, another dual inhibitor, requires even higher concentrations (>4000 nM) for ABCB1 inhibition and shows negligible ABCG2 inhibition in vivo at tolerated doses [3] [9].
Correlation of Exposure and Effect: Elacridar-d4 facilitates the rigorous correlation between elacridar exposure (plasma/brain concentration) and its pharmacodynamic (PD) effect – the degree of inhibition of ABCB1 and ABCG2 activity. This is achieved by co-administering elacridar with probe substrate drugs for these transporters and quantifying both the inhibitor (elacridar using Elacridar-d4) and the substrates in plasma and brain. For example, studies have shown that the brain penetration of drugs like docetaxel, erlotinib, and loperamide significantly increases only when the co-administered elacridar plasma concentration surpasses the 1200 nM threshold. Importantly, Elacridar-d4-based methods were critical in demonstrating that the brain-to-plasma ratio (K~p, brain~) of elacridar itself increases with higher plasma exposure (e.g., K~p~ = 0.82 IV, 0.43 IP, 4.31 PO in mice), indicating saturation of its own efflux by ABCG2 (and possibly ABCB1) at the BBB. This auto-inhibition phenomenon is a crucial consideration for dosing regimen design and is only reliably observable with highly accurate quantification [3] [9].
Table 3: Key Pharmacokinetic Insights Enabled by Elacridar-d4 Quantification
PK/PD Relationship | Finding Enabled by Elacridar-d4 | Significance |
---|---|---|
ABCB1 Inhibition Threshold (Plasma) | >1200 nM required for full inhibition at murine BBB | Defines target plasma concentration for effective co-administration studies. |
ABCG2 Inhibition Efficacy | Effective for weak substrates at 1200 nM; limited for strong ones | Informs selection of candidate drugs suitable for co-administration. |
Elacridar Brain Penetration (K~p~) | Increases with plasma concentration (e.g., PO>>IV) | Demonstrates saturation of its own efflux (auto-inhibition) at higher doses. |
Bioavailability & Formulation Impact | Low F after IP (0.01) and PO (0.22) dosing in mice; ASD tablet improves human exposure | Explains historical PK variability; validates advanced formulations targeting >1200 nM. |
Protein Binding | Very high (>99%) but similar across species (mouse, human) | Supports translation of murine target concentrations to human studies. |
Drug-Drug Interaction Potential | Enables detection of PK interactions in cassette dosing studies | Identifies potential competition for metabolism/transport during combination therapy. |
Enabling Formulation Development and Translation: The reliable PK data generated using Elacridar-d4 has been crucial for diagnosing the limitations of early elacridar formulations and guiding advanced formulation strategies. Traditional formulations suffered from extremely low and variable oral bioavailability (F ≈ 0.22 in mice, even lower in humans) due to dissolution-rate-limited absorption, resulting in plasma concentrations often below the effective threshold. Quantification using Elacridar-d4 was essential in evaluating novel formulations like amorphous solid dispersions (ASD). These ASD tablets demonstrated significantly improved dissolution in vitro (16.9-fold increase) and, critically, achieved substantially higher plasma concentrations in humans (C~max~ 326 ± 67 ng/mL at 1000 mg dose), bringing plasma levels closer to the target range needed for transporter inhibition. Furthermore, the high plasma protein binding of elacridar (>99%) was accurately characterized using methods employing Elacridar-d4. Importantly, the extent of binding was found to be similar in mouse and human plasma, facilitating the translation of efficacious plasma concentrations identified in preclinical models to human clinical targets. This translation is vital for designing effective proof-of-concept clinical trials using elacridar to enhance brain delivery of therapeutic agents [3] [4] [6].
Compounds Mentioned:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0